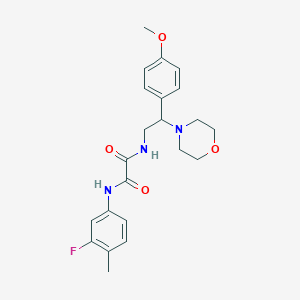

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

CAS No.: 941871-59-6

Cat. No.: VC4533527

Molecular Formula: C22H26FN3O4

Molecular Weight: 415.465

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941871-59-6 |

|---|---|

| Molecular Formula | C22H26FN3O4 |

| Molecular Weight | 415.465 |

| IUPAC Name | N'-(3-fluoro-4-methylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |

| Standard InChI | InChI=1S/C22H26FN3O4/c1-15-3-6-17(13-19(15)23)25-22(28)21(27)24-14-20(26-9-11-30-12-10-26)16-4-7-18(29-2)8-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |

| Standard InChI Key | RNFWDRGIELRHKV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)F |

Introduction

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound with a molecular formula and weight that can be derived from its structural components. This compound belongs to the oxalamide class, which is characterized by the presence of an oxalamide linkage, a fluorinated aromatic system, and a morpholinoethyl group. The compound's structure includes a 3-fluoro-4-methylphenyl group and a 2-(4-methoxyphenyl)-2-morpholinoethyl group attached to the oxalamide core.

Synthesis and Chemical Reactions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multi-step reactions. These steps may include the formation of the oxalamide core and subsequent attachment of the fluorinated and methoxy-substituted groups. The compound can undergo various chemical reactions to modify its structure, enhancing its biological activity or altering its pharmacokinetic properties.

Biological Activity and Potential Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is of interest in medicinal chemistry due to its potential biological activities. The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction could lead to various biological effects, including inhibition of kinase activity, which is relevant in cancer therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume